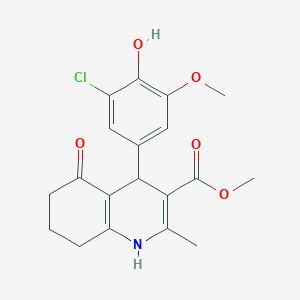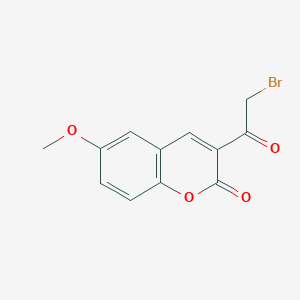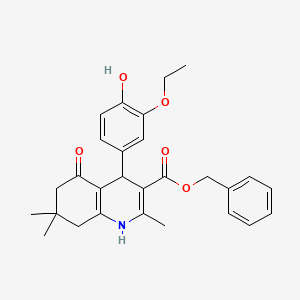![molecular formula C26H26O6S3 B11699166 1-methyl-4-{[(2Z)-5-methyl-3,4-bis(phenylsulfonyl)hexa-2,4-dien-1-yl]sulfonyl}benzene](/img/structure/B11699166.png)
1-methyl-4-{[(2Z)-5-methyl-3,4-bis(phenylsulfonyl)hexa-2,4-dien-1-yl]sulfonyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2Z)-3,4-BIS(BENZENESULFONYL)-5-METHYLHEXA-2,4-DIENE-1-SULFONYL]-4-METHYLBENZENE is a complex organic compound characterized by multiple benzenesulfonyl groups This compound is notable for its unique structure, which includes a hexadiene backbone with multiple sulfonyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2Z)-3,4-BIS(BENZENESULFONYL)-5-METHYLHEXA-2,4-DIENE-1-SULFONYL]-4-METHYLBENZENE typically involves multi-step organic reactions. One common method involves the reaction of benzenesulfonyl chloride with appropriate dienes under controlled conditions. The reaction is often catalyzed by Lewis acids or bases to facilitate the formation of the desired product. The use of solvents such as dichloromethane or toluene is common to dissolve the reactants and control the reaction temperature .
Industrial Production Methods
In an industrial setting, the production of such compounds may involve large-scale reactions using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters is also common in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(2Z)-3,4-BIS(BENZENESULFONYL)-5-METHYLHEXA-2,4-DIENE-1-SULFONYL]-4-METHYLBENZENE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodosobenzene, 1-hydroxy-1,2-benziodoxol-3-(1H)-one.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
1-[(2Z)-3,4-BIS(BENZENESULFONYL)-5-METHYLHEXA-2,4-DIENE-1-SULFONYL]-4-METHYLBENZENE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[(2Z)-3,4-BIS(BENZENESULFONYL)-5-METHYLHEXA-2,4-DIENE-1-SULFONYL]-4-METHYLBENZENE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition is often mediated through the formation of a covalent bond with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A simpler sulfonyl compound used in various organic synthesis reactions.
Benzenesulfonic acid derivatives: Compounds with similar sulfonyl groups but different core structures.
Uniqueness
1-[(2Z)-3,4-BIS(BENZENESULFONYL)-5-METHYLHEXA-2,4-DIENE-1-SULFONYL]-4-METHYLBENZENE is unique due to its multiple sulfonyl substitutions and the presence of a hexadiene backbone. This structure imparts distinct chemical properties, such as increased reactivity and potential for multiple functionalizations, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C26H26O6S3 |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
1-[(2Z)-3,4-bis(benzenesulfonyl)-5-methylhexa-2,4-dienyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C26H26O6S3/c1-20(2)26(35(31,32)24-12-8-5-9-13-24)25(34(29,30)23-10-6-4-7-11-23)18-19-33(27,28)22-16-14-21(3)15-17-22/h4-18H,19H2,1-3H3/b25-18- |
InChI Key |
DUVJHCLJGICMSZ-BWAHOGKJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C/C=C(/C(=C(C)C)S(=O)(=O)C2=CC=CC=C2)\S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC=C(C(=C(C)C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(2,2,2-trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11699085.png)
![5-{[5-(2,6-Dibromo-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11699109.png)
![4,4'-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11699116.png)
![2-(4-methoxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11699117.png)
![4-tert-butyl-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B11699130.png)

![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-chlorophenyl)urea]](/img/structure/B11699138.png)
![(2E)-2-(3,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11699146.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]acetohydrazide](/img/structure/B11699156.png)
![1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11699181.png)
![N-{(1Z)-3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11699182.png)



